Methanone, [4-(4-phenoxyphenoxy)phenyl]phenyl-
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Overview
Description
Methanone, [4-(4-phenoxyphenoxy)phenyl]phenyl- is a complex organic compound with the molecular formula C25H18O3. This compound is characterized by its unique structure, which includes two phenoxy groups attached to a central phenyl ring, making it a subject of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, [4-(4-phenoxyphenoxy)phenyl]phenyl- typically involves the reaction of 4-phenoxyphenol with 4-bromobenzophenone under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a palladium catalyst (Pd/C) in a solvent like dimethylformamide (DMF). The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion .
Industrial Production Methods
On an industrial scale, the production of Methanone, [4-(4-phenoxyphenoxy)phenyl]phenyl- follows similar synthetic routes but with optimized conditions to enhance yield and purity. The use of continuous flow reactors and automated systems allows for better control over reaction parameters, leading to more efficient production processes .
Chemical Reactions Analysis
Types of Reactions
Methanone, [4-(4-phenoxyphenoxy)phenyl]phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol, LiAlH4 in ether.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
Methanone, [4-(4-phenoxyphenoxy)phenyl]phenyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methanone, [4-(4-phenoxyphenoxy)phenyl]phenyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- Methanone, (4-methylphenyl)phenyl-
- Methanone, (4-methoxyphenyl)phenyl-
- Methanone, (4-hydroxyphenyl)phenyl-
- Methanone, (4-bromophenyl)phenyl-
- Methanone, [1,1’-biphenyl]-4-ylphenyl-
Uniqueness
Methanone, [4-(4-phenoxyphenoxy)phenyl]phenyl- stands out due to its dual phenoxy groups, which confer unique chemical properties and reactivity. This structural feature makes it particularly useful in applications requiring specific interactions with biological targets or in the synthesis of complex organic molecules .
Properties
IUPAC Name |
[4-(4-phenoxyphenoxy)phenyl]-phenylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18O3/c26-25(19-7-3-1-4-8-19)20-11-13-22(14-12-20)28-24-17-15-23(16-18-24)27-21-9-5-2-6-10-21/h1-18H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKFWKYCRXYOPRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)OC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30601322 |
Source
|
Record name | [4-(4-Phenoxyphenoxy)phenyl](phenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30601322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106315-29-1 |
Source
|
Record name | [4-(4-Phenoxyphenoxy)phenyl](phenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30601322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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